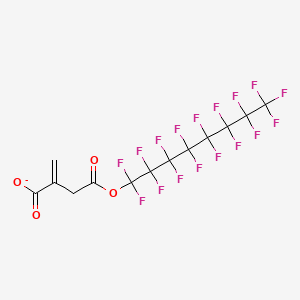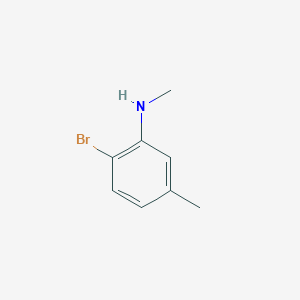
Mono-perfluorooctyl itaconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-perfluorooctyl itaconate is a specialized compound derived from itaconic acid, which is known for its unique properties and applications in various fields. Itaconic acid itself is a bio-based building block used in the synthesis of polymers, plastics, and other materials . This compound incorporates a perfluorooctyl group, which imparts unique chemical and physical properties, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mono-perfluorooctyl itaconate typically involves the esterification of itaconic acid with perfluorooctanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Mono-perfluorooctyl itaconate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctyl itaconic anhydride.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The perfluorooctyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Perfluorooctyl itaconic anhydride.
Reduction: Perfluorooctyl itaconic alcohol.
Substitution: Various substituted itaconates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mono-perfluorooctyl itaconate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of mono-perfluorooctyl itaconate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl itaconate
- 4-Octyl itaconate
- 4-Monoethyl itaconate
Comparison
Mono-perfluorooctyl itaconate stands out due to its unique perfluorooctyl group, which imparts distinct properties such as enhanced chemical resistance and surface activity. Compared to dimethyl itaconate and 4-octyl itaconate, this compound exhibits superior thermal stability and hydrophobicity, making it more suitable for specific industrial applications .
Propiedades
Fórmula molecular |
C13H4F17O4- |
|---|---|
Peso molecular |
547.14 g/mol |
Nombre IUPAC |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-2-methylidene-4-oxobutanoate |
InChI |
InChI=1S/C13H5F17O4/c1-3(5(32)33)2-4(31)34-13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h1-2H2,(H,32,33)/p-1 |
Clave InChI |
OHNVFWYDJQNNQO-UHFFFAOYSA-M |
SMILES canónico |
C=C(CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)


![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)



amine](/img/structure/B12089944.png)


![azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B12089962.png)



